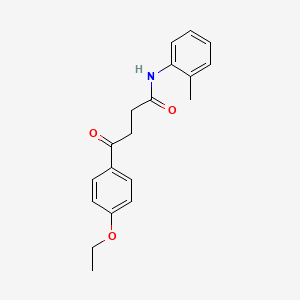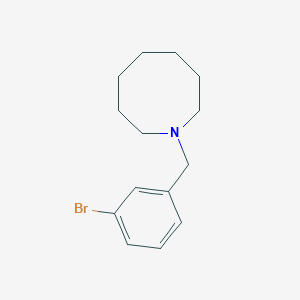![molecular formula C17H22N2O4 B5854582 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid, also known as CGA-89317, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein-protein interaction between the oncogene MDM2 and the tumor suppressor protein p53. This interaction is critical in the regulation of cell growth and division, and its disruption can lead to the development of cancer.
作用機序
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is essential for its interaction with p53. This binding disrupts the MDM2-p53 complex, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments. In addition, 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been investigated for its potential use in the treatment of neurodegenerative disorders and viral infections.
実験室実験の利点と制限
One of the advantages of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. However, one limitation of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This limitation can be overcome by formulating 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid in a suitable delivery system.
将来の方向性
There are several future directions for the research and development of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid. One direction is the optimization of its pharmacokinetic properties to improve its in vivo efficacy. Another direction is the investigation of its potential use in combination with other therapies for the treatment of cancer and other diseases. Additionally, the development of analogs of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid with improved pharmacological properties and efficacy is another potential future direction. Finally, the elucidation of the molecular mechanisms underlying the neuroprotective and antiviral effects of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is an area of future research.
合成法
The synthesis of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid involves the reaction of 3-methylbenzoic acid with cyclohexyl isocyanate, followed by the addition of N-Boc-glycine. The resulting compound is then deprotected using trifluoroacetic acid to yield 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction in vitro and in vivo, leading to the stabilization and activation of p53 and subsequent induction of apoptosis in cancer cells. 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments. In addition, 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been investigated for its potential use in the treatment of other diseases, such as neurodegenerative disorders and viral infections.
特性
IUPAC Name |
4-[[2-(cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-9-13(17(22)23)7-8-14(11)19-15(20)10-18-16(21)12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZISJVAVXDSDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)


![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)



![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
